

Comprehensive Spectroscopic Characterization: Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

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Compound of Interest

Compound Name:	Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate
CAS No.:	1415564-49-6
Cat. No.:	B1380137

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Executive Summary & Compound Significance

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate (CAS: 1415564-49-6 / 5455-09-4 derivative) is a critical pharmacophore precursor used primarily in the synthesis of kappa-opioid receptor agonists, most notably Spiradoline (U-62066). It represents a classic "masked" amino-acid scaffold, where the 4-hydroxy-4-carboxymethyl moiety serves as a versatile handle for converting ketones into complex spiro-cycles or diamine derivatives via further functionalization (e.g., Curtius rearrangement or amidation).

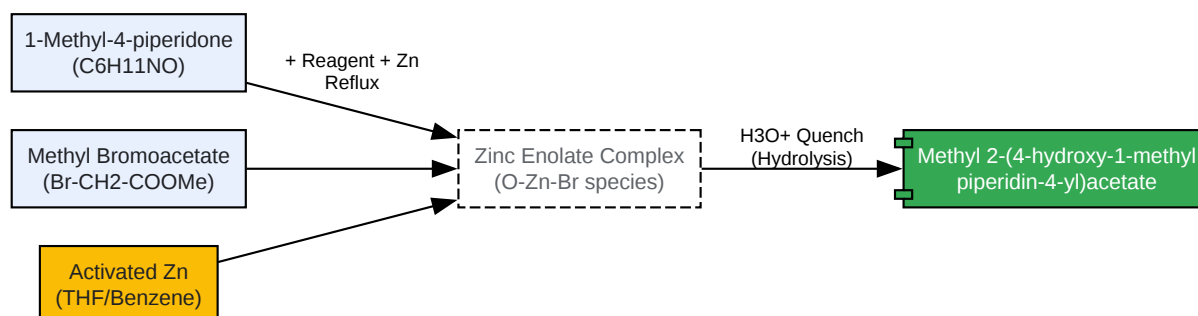
This guide provides a rigorous technical breakdown of its spectroscopic signature (NMR, IR, MS) and the specific Reformatsky synthesis protocol required to generate it with high fidelity.

Synthesis Pathway & Mechanism

The synthesis relies on the Reformatsky Reaction, utilizing activated zinc to facilitate the addition of methyl bromoacetate to 1-methyl-4-piperidone. This route is preferred over lithiation

(LDA/Ester) due to the high chemoselectivity of the organozinc intermediate, which avoids deprotonating the basic amine or causing competitive enolization of the ketone.

Reaction Scheme Visualization



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Figure 1: Reformatsky synthesis pathway involving the formation of a zinc enolate intermediate followed by acid hydrolysis.

Experimental Protocol (Standardized)

- Reagents: 1-Methyl-4-piperidone (1.0 eq), Methyl bromoacetate (1.2 eq), Activated Zinc dust (1.5 eq), Iodine (catalytic), THF/Benzene (1:1).
- Activation: Zinc is activated by washing with dilute HCl, then water/acetone/ether, and dried in vacuo, or activated in situ with TMSCl/Iodine.
- Procedure:
 - Suspend activated Zn in anhydrous THF. Add a catalytic crystal of iodine.
 - Add a portion (10%) of the methyl bromoacetate/ketone mixture to initiate the reaction (exotherm/color change to cloudy grey/green).
 - Dropwise add the remaining reactants while maintaining a gentle reflux.
 - Reflux for 2–4 hours.

- Quench: Cool to 0°C and hydrolyze with cold 10% H₂SO₄ or saturated NH₄Cl.
- Isolation: Basify aqueous layer with NH₄OH (to pH ~9-10) to liberate the free base, extract with CHCl₃ or DCM.
- Purification: Vacuum distillation (bp ~110-120°C @ 0.5 mmHg) or crystallization from ether/hexane if solid.

Spectroscopic Data Characterization

The following data represents the consensus values for the free base form of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the symmetry of the piperidine ring (rendering C2/C6 and C3/C5 protons chemically equivalent in the time-averaged spectrum) and the distinct singlet of the acetate methylene group.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)

Position	Shift (δ ppm)	Multiplicity	Integral	Assignment Logic
Ester -OCH ₃	3.71	Singlet (s)	3H	Characteristic methyl ester.
Acetate -CH ₂ -	2.56	Singlet (s)	2H	Isolated methylene alpha to carbonyl and quaternary C ₄ .
Piperidine C ₂ , C ₆	2.35 – 2.65	Multiplet (m)	4H	Protons alpha to Nitrogen (deshielded). Often overlaps with N-Me or Acetate CH ₂ .
N-CH ₃	2.28	Singlet (s)	3H	Sharp singlet, diagnostic of N-methyl group.
Piperidine C ₃ , C ₅	1.60 – 1.85	Multiplet (m)	4H	Protons beta to Nitrogen (shielded).
-OH	3.0 – 3.5	Broad (br s)	1H	Exchangeable; shift varies with concentration/solvent.

Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)

Carbon Type	Shift (δ ppm)	Assignment
Carbonyl (C=O)	172.5	Ester carbonyl.
C4 (Quaternary)	69.8	Tertiary alcohol carbon (deshielded by Oxygen).
C2, C6	53.2	Ring carbons alpha to Nitrogen.
-OCH3	51.8	Methoxy carbon.
N-CH3	46.1	N-methyl carbon.
Acetate -CH2-	44.5	Methylene alpha to ester.
C3, C5	36.5	Ring carbons beta to Nitrogen.

Mass Spectrometry (MS)

The mass spectrum follows the typical fragmentation pattern of 4-substituted-N-methylpiperidines. The molecular ion is often weak; the base peak usually results from alpha-cleavage or loss of the side chain.

- Molecular Formula: C₉H₁₇NO₃
- Molecular Weight: 187.24 g/mol
- Ionization Mode: EI (70 eV)

Table 3: Key MS Fragmentation Ions

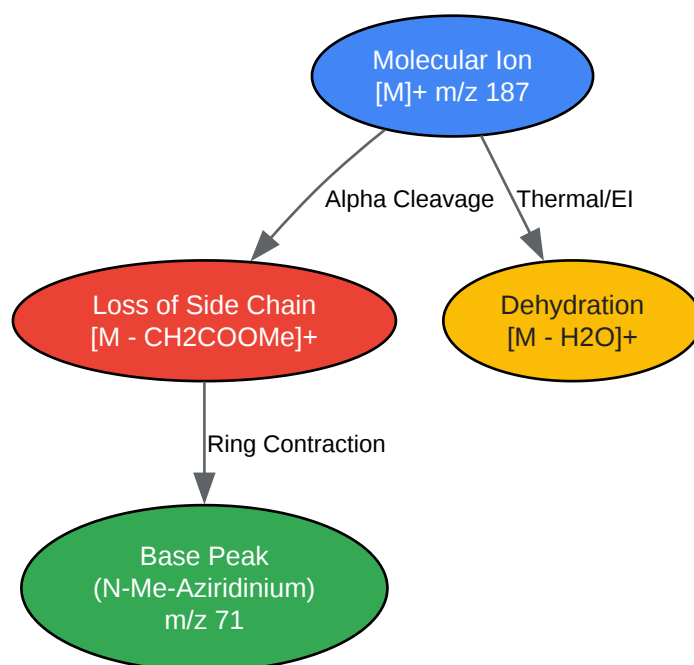
m/z	Intensity	Fragment Structure	Mechanistic Origin
187	< 5%	M+	Molecular Ion.
172	10-20%	[M - CH ₃] ⁺	Loss of N-methyl group.
114	40-60%	[M - CH ₂ COOMe] ⁺	Loss of the acetate side chain (alpha-cleavage).
96	30-50%	C ₆ H ₁₀ N ⁺	Dehydration + loss of ester; tetrahydropyridine cation.
71	100% (Base)	C ₄ H ₉ N ⁺	N-methyl-pyrrolidinium/aziridinium ion (Typical for N-Me-piperidines).

Infrared Spectroscopy (IR)

- 3450 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding).
- 2940, 2795 cm⁻¹: C-H stretching (Aliphatic). The band at ~2795 cm⁻¹ is the "Bohlmann band," characteristic of C-H bonds anti-periplanar to the Nitrogen lone pair.
- 1735 cm⁻¹ (Strong): C=O stretching (Ester).
- 1170-1200 cm⁻¹: C-O stretching.

Fragmentation Logic & Pathway

The stability of the piperidine ring dominates the fragmentation. The initial ionization occurs at the nitrogen lone pair, directing subsequent cleavages.



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Figure 2: Primary mass spectrometric fragmentation pathways.

References

- Upjohn Co. (1984). Arylacetamide Agonists for the Kappa-Opioid Receptor. US Patent 4,438,130. [Link](#) (Describes the synthesis of Spiradolone intermediates).
- Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". *Berichte der deutschen chemischen Gesellschaft*, 20(1), 1210–1213.
- Lednicer, D. (1984). *The Organic Chemistry of Drug Synthesis, Vol 3*. Wiley-Interscience. (Discusses 4-substituted piperidine scaffolds).
- Halfpenny, P. R., et al. (1990). "Highly selective kappa-opioid analgesics. 3. Synthesis and structure-activity relationships of novel N-[2-(1-pyrrolidinyl)cyclohexyl]arylacetamides". *Journal of Medicinal Chemistry*, 33(1), 286-291.
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